Product packaging for QZ59S-SSS(Cat. No.:CAS No. 945624-90-8)

QZ59S-SSS

Cat. No.: B1144456
CAS No.: 945624-90-8
M. Wt: 546.73
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

QZ59S-SSS is a valine-derived thiazole-containing cyclic tripeptide investigated as a potent and selective inhibitor of human P-glycoprotein (P-gp) . This transporter protein, overexpressed in some cancer cells, is a key mediator of multidrug resistance (MDR) by actively pumping chemotherapeutic agents out of cells, leading to chemotherapy failure . With an IC50 of 1.5 µM against human P-gp, this compound demonstrates significant potential for use in research aimed at overcoming this resistance and improving the efficacy of cancer treatments . The compound functions by binding to the large, flexible drug-binding pocket within P-gp's transmembrane domains . Research indicates this pocket can simultaneously accommodate 2-3 moderate-sized molecules, and inhibitors like this compound occupy this site to block the efflux of anticancer drugs . Structurally, this compound features a constrained macrocyclic architecture with integrated thiazole rings. These five-membered heterocycles impose conformational restrictions, which lead to an entropically favorable binding interaction with the target and may also confer resistance to proteolytic degradation, enhancing its utility as a research tool . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

945624-90-8

Molecular Formula

C₂₄H₃₀N₆O₃S₃

Molecular Weight

546.73

Synonyms

6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)-

Origin of Product

United States

Synthetic Design and Structural Characterization of Qz59s Sss and Its Analogues

Rational Design Principles for QZ59S-SSS Derivatives

The rational design of this compound and its derivatives is rooted in the objective of developing effective modulators of P-gp. This design incorporates specific structural features, notably the integration of thiazole (B1198619) rings and careful consideration of stereochemistry, to influence their interaction with the transporter protein.

Integration of Thiazole Rings in this compound Design

A key design principle in this compound and related peptidomimetics is the incorporation of thiazole rings. The insertion of a thiazole ring between the Cα-carbon and the carbonyl carbon distinguishes these compounds as non-natural peptides. This structural modification is intended to confer properties such as resistance to hydrolytic cleavage by proteases and potentially avoid immunosuppressant activity often associated with natural peptides like cyclosporine A and valspodar (B1684362) researchgate.net. The constrained five-member thiazole ring imposes conformational restrictions, which can lead to entropically favorable binding at the drug-binding site of P-gp researchgate.net. Thiazole structures are prevalent in natural products and find direct applications in drug discovery researchgate.net.

Synthetic Methodologies for this compound and its Peptidomimetic Oligomers

The synthesis of this compound and its peptidomimetic oligomers involves specific chemical transformations to construct the linear and cyclic structures incorporating the thiazole or selenazole units.

Optimized Reaction Pathways for this compound Production

Optimized reaction pathways have been developed for the production of this compound. One approach involves the cyclization of a linear trimer intermediate. For example, a trimer intermediate (compound 16) was cyclized in the presence of pentafluorophenyl diphenylphosphinate (B8688654) (FDPP), anhydrous ZnCl₂, and DIEA in a mixture of CH₂Cl₂ and DMF to yield the target cyclic trimer, this compound (compound 17) researchgate.net. Alternatively, this compound (compound 17) could also be prepared by coupling and subsequent cyclization of three molecules of a monomer zwitterion compound (compound 8) using a similar procedure researchgate.net. These methodologies aim to efficiently form the cyclic peptide backbone incorporating the thiazole units.

Synthesis of Linear and Cyclic this compound Derivatives

The synthetic strategies allow for the preparation of both linear and cyclic derivatives of this compound, varying in length from monomers to hexamers nih.gov. The synthesis of linear oligomers typically involves sequential coupling of the thiazole-containing amino acid units. Cyclization of linear precursors or direct cyclization of monomeric units are employed to obtain the cyclic derivatives researchgate.netscience.gov. Studies have investigated varying lengths of linear and cyclic derivatives of (S)-valine-derived thiazole units to understand the optimal size and structural form for activity researchgate.netscience.gov. For instance, lipophilic linear and cyclic trimer derivatives of this compound were found to be potent inhibitors of human P-gp researchgate.netscience.gov.

Preparation of Selenazole Analogues (e.g., QZ59Se-SSS) for Structural Studies

Selenazole analogues, such as QZ59Se-SSS, are prepared for structural studies, particularly co-crystallization with proteins like P-gp. These analogues replace the sulfur atom in the thiazole ring with a selenium atom researchgate.netresearchgate.netscience.gov. The presence of selenium atoms can be advantageous for X-ray crystallographic studies due to anomalous scattering properties, which aid in structure determination researchgate.netscience.gov. The synthesis of selenazole-containing peptides often follows procedures analogous to those for thiazoles, although reports on selenazole synthesis are relatively less common researchgate.net.

One method for preparing selenazole analogues involves starting from selenamides researchgate.net. For QZ59Se-SSS, a homochiral cyclic peptide, the synthesis can involve the hydrolysis of an ethyl ester of a selenazole amino acid, followed by removal of protecting groups and subsequent cyclization using coupling reagents like pentafluorophenol (B44920) diphenylphosphinate (FDPP) science.gov. Earlier methods for preparing selenazole-containing peptides like QZ59Se-SSS and QZ59Se-RRR involved the synthesis of racemic mixtures followed by chiral separation, but more efficient procedures for preparing optically pure compounds have been sought researchgate.net.

Detailed Research Findings:

Research on this compound and its derivatives has provided insights into their interaction with P-gp. The cyclic trimer this compound (compound 17) and the linear trimer (compound 13) were found to be equipotent inhibitors of human P-gp researchgate.netscience.gov. The observed results suggest that both the linear and cyclic forms of the tripeptide structure exhibit similar potency in inhibiting P-gp efflux function researchgate.net.

Co-crystal structures of QZ59Se-SSS bound to mouse P-gp have been reported, providing atomic-level details of the binding interaction researchgate.netresearchgate.netscience.gov. These structures indicate that QZ59Se-SSS binds at specific sites within the transmembrane portal of P-gp researchgate.netscience.gov. Analysis based on homology models of human P-gp suggests that two copies of QZ59Se-SSS can bind at the P-gp binding site researchgate.net. Studies with mutant P-gp have also indicated that this compound may bind at both primary and secondary sites on the transporter.

Advanced Characterization Techniques for this compound Structure Confirmation

Structural characterization of this compound and its analogues utilizes a range of advanced analytical techniques to confirm their identity, purity, and stereochemistry. Techniques commonly employed in the characterization of these compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point determination. nih.gov

While specific detailed characterization data for this compound itself were not extensively provided in the search results, data for related selenazole-containing analogues like QZ59Se-SSS and QZ60Se-SSSS have been reported. For instance, ¹H NMR and ¹³C NMR spectroscopy are used to confirm the proton and carbon frameworks of the synthesized molecules. nih.gov HRMS provides accurate mass measurements to verify the molecular formula. nih.gov Optical rotation measurements are crucial for confirming the stereochemistry of chiral centers, particularly given the emphasis on (S)-valine derived structures and the investigation of different stereoisomers (e.g., SSS, RRR, RRS, SSR). acs.orgnih.govscispace.com HPLC, especially chiral HPLC, is used to assess the purity and enantiomeric excess of the synthesized compounds. nih.govacs.orgnih.gov TLC is typically used as a quick method to monitor reaction progress and check for compound homogeneity. nih.gov

Furthermore, co-crystallization studies with P-gp, particularly using selenazole analogues like QZ59Se-SSS which serve as X-ray anomalous scattering markers, have been instrumental in providing structural insights into how these compounds interact with the transporter protein. nih.govnih.govscispace.complos.org These co-crystal structures, such as that of QZ59Se-SSS bound to mouse P-gp, offer atomic-level detail of the binding site and inform the design of more potent inhibitors. nih.govnih.govscispace.complos.org Homology modeling of human P-gp based on the mouse P-gp structure has also been used to study the binding of this compound. nih.govplos.org

Detailed research findings indicate that this compound acts as a potent inhibitor of human P-gp efflux function. nih.govnih.gov Studies comparing this compound with its linear analogue and other cyclic and linear oligomers have shown that both the cyclic and linear trimers derived from (S)-valine thiazole units were among the most potent inhibitors identified in certain series. nih.govnih.gov The inhibitory activity is often quantified by determining the half-maximal inhibitory concentration (IC₅₀) in assays measuring P-gp efflux function, such as the Calcein-AM efflux assay or the Bodipy-FL-Prazosin assay. nih.gov

The potency of this compound and its analogues varies depending on the ring size and stereochemistry. nih.govscispace.com For example, cyclic tripeptides like this compound were found to be more potent inhibitors compared to cyclic tetrapeptides like QZ60S-SSSS. nih.govscispace.com Stereochemistry also plays a role, with different stereoisomers exhibiting varying degrees of inhibitory activity. acs.orgnih.govscispace.com

Research findings also suggest that this compound can bind to both primary and secondary binding sites on P-gp, particularly when the primary binding site is modified. plos.orgresearchgate.netresearchgate.net Studies using mutated P-gp have shown that while binding to the primary site might be affected by certain mutations, this compound can still modulate P-gp ATPase activity by binding to secondary sites. plos.orgresearchgate.netresearchgate.net

The following table summarizes some reported IC₅₀ values for this compound and selected analogues against P-gp:

CompoundDescriptionTarget/AssayIC₅₀ (µM)Source
This compoundCyclic trimer, (S)-valine thiazole derivedHuman P-gp efflux function (Calcein-AM)1.5 nih.govnih.gov
This compoundCyclic trimer, (S)-valine thiazole derivedMouse P-gp efflux function2.7 acs.orgnih.gov
Linear trimerLinear analogue of this compoundHuman P-gp efflux function (Calcein-AM)1.5 nih.govnih.gov
QZ59S-RRRCyclic trimer, (R)-valine thiazole derivedMouse P-gp efflux function8.4 acs.orgnih.gov
QZ59Se-SSSCyclic trimer, (S)-valine selenazole derivedP-gp (species not specified in snippet)2.1 ± 0.1 nih.govscispace.com
QZ60S-SSSSCyclic tetramer, (S)-valine thiazole derivedP-gp (species not specified in snippet)26.7 ± 3.9 nih.govscispace.com

Note: IC₅₀ values can vary depending on the specific cell line, assay conditions, and P-gp source used in the study.

Molecular Mechanisms of P Glycoprotein Inhibition by Qz59s Sss

QZ59S-SSS Interaction with P-glycoprotein Binding Sites

P-gp possesses a large, flexible binding cavity within its transmembrane domains capable of accommodating multiple molecules. plos.orgresearchgate.neticmr.gov.in Studies utilizing techniques such as site-directed mutagenesis, photo-labeling assays, and molecular modeling have provided insights into how this compound interacts with this binding pocket. researchgate.netplos.orgcapes.gov.bracs.orgnih.gov

Identification of Primary and Secondary Binding Sites for this compound on P-gp

Experimental evidence suggests that this compound interacts with multiple binding sites on P-gp. X-ray crystal structures of mouse P-gp (which shares 87% homology with human P-gp) with bound inhibitors, including the stereoisomer QZ59Se-SSS, have indicated the presence of more than one binding site for this class of compounds. plos.orgresearchgate.netacs.org Specifically, two copies of QZ59Se-SSS were observed at a binding site in the mouse P-gp structure. nih.gov

Further studies using cysteine mutations at key residues within the proposed drug-binding pocket (Y307, Q725, and V982) demonstrated that this compound loses a significant portion of its ability to inhibit the photo-labeling of P-gp by a transport substrate, [(125)I]-Iodoarylazidoprazosin, when these residues are mutated. researchgate.netplos.orgcapes.gov.brnih.govresearchgate.net This indicates that these residues form part of the primary binding site for this compound. plos.org However, even with these mutations, this compound could still modulate P-gp's ATP hydrolysis, suggesting binding to secondary sites that are still transport-active. researchgate.netplos.orgcapes.gov.brnih.gov

Allosteric Modulation of P-gp by this compound

The ability of this compound to modulate ATP hydrolysis even when its binding to primary sites is impaired by mutations points towards an allosteric mechanism. researchgate.netplos.orgcapes.gov.brnih.gov By binding to distinct sites (both primary and secondary), this compound can influence the conformational changes of P-gp necessary for ATP hydrolysis and transport. This allosteric modulation, rather than simple competitive inhibition at a single site, allows this compound to affect P-gp activity through interactions at different locations within the transporter's structure.

Impact of this compound on P-glycoprotein ATP Hydrolysis

P-gp utilizes the energy from ATP hydrolysis to fuel the efflux of substrates. plos.orgcapes.gov.brresearchgate.netnih.govscience.gov Modulators of P-gp can either stimulate or inhibit this ATPase activity. This compound has been shown to affect P-gp ATP hydrolysis in a concentration-dependent manner. researchgate.net

Stimulation and Inhibition Kinetics by this compound and its Derivatives

Research indicates that this compound can stimulate the ATP hydrolysis of both wild-type and certain mutant P-gp proteins. plos.orgcapes.gov.brresearchgate.net This stimulation is clear evidence that this compound binds to P-gp and modulates its activity. plos.orgcapes.gov.br While some potent P-gp inhibitors are known to inhibit basal ATP hydrolysis, this compound, along with compounds like verapamil (B1683045) and valinomycin, falls into the category of modulators that stimulate ATPase activity. plos.orgcapes.gov.brresearchgate.net

Studies comparing this compound with its selenazole analog, QZ59Se-SSS, and other derivatives have investigated their effects on ATP hydrolysis kinetics. Data on the concentration-dependent effects, including EC50 values for stimulation or IC50 values for inhibition, are crucial for understanding the potency and mechanism of these compounds. For instance, compound 28, a derivative, was shown to stimulate basal ATP hydrolysis of P-gp in a concentration-dependent manner with an EC50 of 0.027 μM. acs.org

Structure-Activity Relationships (SAR) of this compound Derivatives on P-gp Inhibition

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the chemical structure of this compound affect its ability to inhibit P-gp. science.govresearchgate.net By synthesizing and evaluating derivatives, researchers can identify key structural features responsible for potent interaction with the transporter.

Influence of Oligomer Length and Ring Size on P-gp Interaction

Studies on (S)-valine-derived thiazole (B1198619) peptidomimetic oligomers, including linear and cyclic forms of varying lengths, have revealed the importance of oligomer size and structural form for P-gp inhibition. science.govnih.govresearchgate.neticmr.gov.in Among the synthesized oligomers ranging from monomer to hexamer, the trimer derivatives, both linear (compound 13) and cyclic (compound 17, this compound), were found to be the most potent inhibitors of human P-gp. science.govnih.govresearchgate.net

The cyclic trimer this compound (compound 17) and its linear trimer counterpart (compound 13) exhibited comparable potency, with an IC50 of 1.5 μM against human P-gp efflux function. science.govnih.govresearchgate.net This suggests that the cyclic nature of this compound does not significantly enhance potency compared to the linear trimer of the same length. The studies indicate that the trimer length represents an optimal size for accommodation within the P-gp drug-binding pocket and effective inhibition. science.govnih.govresearchgate.neticmr.gov.in

Furthermore, the stereochemistry of cyclic peptides also plays a role, as seen with the selenazole analog QZ59Se-SSS, where the SSS stereoisomer was found to be significantly more potent than the corresponding RRR isomer, highlighting the importance of specific spatial arrangements for effective P-gp interaction. researchgate.net

Here is a table summarizing some of the inhibitory data:

CompoundStructure TypeP-gp Inhibition (Calcein-AM efflux) % InhibitionP-gp Inhibition (Calcein-AM efflux) IC50 (μM)Reference
This compound (17)Cyclic Trimer97%1.5 science.govnih.govresearchgate.net
Linear Trimer (13)Linear Trimer97%1.5 science.govnih.govresearchgate.net
CompoundP-gp ATPase ModulationEC50 (μM) (Stimulation)IC50 (μM) (Inhibition)Reference
This compoundStimulationNot explicitly stated for human P-gp in all contexts, but shown to stimulate.N/A plos.orgcapes.gov.brresearchgate.net
Compound 28Stimulation0.027N/A acs.org

Role of Lipophilicity in this compound P-gp Binding

Lipophilicity is a significant physicochemical property that influences the interaction of compounds with P-glycoprotein. P-gp is known to transport a wide variety of hydrophobic and amphipathic molecules, and its substrates and inhibitors often exhibit a degree of lipophilicity. medicationsandnutrition.com The lipophilic nature of compounds can affect their partitioning into the cell membrane, which is believed to be a primary route of access to the P-gp binding site. plos.orgscience.gov

Studies on derivatives of this compound have highlighted the importance of lipophilicity for potent P-gp inhibition. nih.govnih.gov For instance, lipophilic linear and cyclic trimer derivatives of this compound were identified as potent inhibitors of human P-gp. nih.govnih.gov While lipophilicity can influence the concentration of a compound available to interact with P-gp within the membrane bilayer, it also plays a role in the direct binding interactions within the hydrophobic drug-binding pocket of the transporter. plos.org The extensive hydrophobic contacts formed between QZ59Se-SSS and the hydrophobic residues of the P-gp drug binding site, as observed in co-crystal structures, underscore the importance of lipophilic interactions in the binding affinity and inhibitory potency. nih.gov

Stereochemical Effects on this compound Inhibitory Activity

The stereochemistry of a compound can profoundly influence its interaction with biological targets, including P-glycoprotein. P-gp is known to exhibit stereoselectivity in its recognition and transport of substrates and inhibitors. medicationsandnutrition.com For this compound, the stereochemistry at its chiral centers, specifically the (S)-configuration maintained at the valine-derived thiazole units, is crucial for its inhibitory activity. nih.govacs.orgscispace.com

Comparative studies with the enantiomeric cyclic peptides, such as QZ59Se-SSS and QZ59Se-RRR, have demonstrated a clear distinction in their interaction with P-gp. nih.govscispace.comnih.gov The QZ59Se-SSS enantiomer forms more extensive hydrophobic contacts with the drug binding site residues and exhibits significantly higher potency compared to the corresponding QZ59Se-RRR isomer. nih.govscispace.com This stereoselective binding highlights the specific spatial requirements within the P-gp binding pocket that favor the S-configuration of this compound for optimal interaction and inhibition. The maintenance of S-stereochemistry in the design of this compound derivatives has been a deliberate strategy to preserve or enhance inhibitory potency. nih.govacs.org

Research findings on the inhibitory activity of this compound and its stereoisomers against mouse P-gp demonstrate this effect. acs.orgscispace.com

CompoundStereochemistryIC50 (μM) vs. Mouse P-gpCitation
This compoundSSS2.7 ± 0.2 acs.orgscispace.com
QZ59S-RRRRRR8.4 ± 0.8 scispace.com
QZ59S-RRSRRS15.9 ± 0.9 scispace.com
QZ59S-SSRSSR13.8 ± 0.7 scispace.com

This data clearly illustrates that the SSS stereoisomer of QZ59S is the most potent inhibitor among the tested variants. scispace.com

Conformational Changes in P-glycoprotein Induced by this compound Binding

P-glycoprotein is a dynamic transporter that undergoes significant conformational changes throughout its transport cycle, driven by ATP binding and hydrolysis. mdpi.comscispace.comnih.gov The binding of substrates or inhibitors like this compound influences these conformational transitions, ultimately affecting the efflux function. While direct co-crystal structures of human P-gp with this compound are not available, studies using the selenazole analogue QZ59Se-SSS co-crystallized with mouse P-gp have provided valuable structural insights. scispace.comnih.govnih.gov

These co-crystal structures reveal that QZ59Se-SSS binds to the inward-facing conformation of mouse P-gp, with two molecules of the SSS enantiomer occupying distinct but overlapping sites within the transmembrane drug-binding cavity. scispace.comnih.govnih.gov The binding of these molecules within this cavity is understood to stabilize specific conformational states of the transporter, thereby inhibiting the transition to the outward-facing conformation required for substrate efflux. nih.gov

Biological Activities of Qz59s Sss in Pre Clinical Models: Mechanistic Focus

In Vitro Studies of QZ59S-SSS in Cellular and Membrane Models

In vitro studies utilizing cellular and membrane models have been instrumental in characterizing the direct effects of this compound on P-gp function and its potential to modulate transporter activity.

Inhibition of P-gp Mediated Transport in Overexpressing Cell Systems (e.g., HeLa, insect cells)

This compound has been identified as an inhibitor of P-gp. Studies investigating its effects on P-gp mediated transport have utilized overexpressing cell systems, such as BacMam transduced HeLa cells and High-Five insect cell membranes. These models allow for the assessment of compound interactions with P-gp in a controlled environment. Research indicates that this compound interacts with the drug binding site of P-gp, and the transporter can accommodate two molecules of QZ-59S-SSS at this site. icmr.gov.in Furthermore, studies using crude membranes from P-gp expressing High-Five cells have shown that QZ derivatives, including this compound, can stimulate the vanadate-sensitive ATPase activity of P-gp, suggesting an interaction with this multidrug transporter. icmr.gov.in

Evaluation of this compound in Drug-Resistant Cell Lines (e.g., KB-V-1)

The activity of this compound has been evaluated in drug-resistant cell lines, including the vinblastine-selected KB-V-1 cell line and its parental cell line, KB-3-1. Studies comparing the effects of this compound in these cell lines suggest that human P-gp does not confer resistance to this compound. icmr.gov.in This finding indicates that this compound may not be a transport substrate for P-gp in this specific cell line model. KB-V1 cells are known to exhibit high resistance to certain toxins, and this resistance is reversible by verapamil (B1683045), highlighting the role of P-gp in this resistance phenotype. nih.gov KB-V1 cells have also been utilized in evaluating the P-gp inhibitory activity of various compounds. colab.ws

Comparison of this compound with Reference P-gp Modulators (e.g., cyclosporine A, valspodar)

Comparisons have been made between the P-gp modulatory activity of this compound and established reference compounds such as cyclosporine A and valspodar (B1684362). Valspodar, a cyclosporin (B1163) analogue, is known as a potent inhibitor of P-gp. guidetopharmacology.org Studies have compared the inhibitory activity of this compound with that of valspodar, noting that the macrocyclic peptidic nature of valspodar may contribute to its high potency compared to this compound. nih.gov The cyclic trimer this compound has shown inhibitory activity against human P-gp efflux function. researchgate.netnih.gov In some comparative studies, another compound (compound 28) demonstrated more potent reversal activity in drug-selected cell lines than both cyclosporine A and this compound at a concentration of 3 μM. nih.govacs.org Cyclosporine A itself is a known modulator of P-gp and has been used as a positive control in studies assessing the reversal of drug resistance in P-gp overexpressing cells. nih.govacs.org

The inhibitory potency against P-gp efflux function can be quantitatively compared using metrics such as IC50 values, although these values can vary depending on the specific assay and cell system used. For instance, the cyclic trimer this compound has been reported to have an IC50 value of 2.7 μM against mouse P-gp efflux function. nih.govacs.org Another study reported an IC50 of 1.5 μM for this compound against human P-gp based on the inhibition of Calcein-AM efflux. nih.gov

Based on the available data, a comparison of inhibitory activities can be presented as follows:

CompoundP-gp Inhibition (IC50)Model SystemReference
This compound2.7 μMMouse P-gp efflux function nih.govacs.org
This compound1.5 μMHuman P-gp (Calcein-AM efflux inhibition) nih.gov
ValspodarPotent inhibitor (specific IC50 not consistently reported across comparable assays in provided text)Various P-gp models guidetopharmacology.orgnih.gov
Cyclosporine AUsed as a reference modulator (specific IC50 not consistently reported across comparable assays in provided text)Various P-gp overexpressing cell lines nih.govacs.org

Note: IC50 values are assay-dependent and should be compared within the context of the specific experimental conditions.

Ex Vivo Tissue and Organ Culture Studies of this compound Effects

Ex vivo tissue and organ culture models are valuable tools for studying biological responses while preserving the complex architecture and cell-cell interactions of native tissues. acrabstracts.orgoatext.comnih.govveterinaryworld.orgemulatebio.com These models bridge the gap between in vitro cell culture and in vivo animal studies. oatext.comemulatebio.com While ex vivo systems have been utilized to study various biological processes and the effects of different compounds, including in the context of bone biology and intestinal research nih.govveterinaryworld.org, no specific information regarding the investigation of this compound in ex vivo tissue or organ culture studies was found in the provided search results.

In Vivo Mechanistic Investigations of this compound in Animal Models

In vivo studies in animal models are crucial for understanding the systemic effects and mechanistic interactions of compounds within a living organism. These models allow for the assessment of drug disposition, efficacy, and target engagement in a complex physiological setting. emulatebio.com

Pharmacodynamic Biomarker Identification for this compound Effects

Pharmacodynamic (PD) biomarkers are crucial indicators that quantify a drug's biological effects on physiological systems or disease pathways, providing insight into the drug's mechanism of action accelsiors.comcancer.gov. Unlike pharmacokinetic biomarkers, which focus on drug disposition, PD biomarkers assess the impact at the target level accelsiors.com. Identifying relevant PD biomarkers for a compound like this compound is essential for understanding its activity and potential therapeutic applications in preclinical studies cancer.govbiognosys.com.

This compound has been identified as a modulator of P-glycoprotein (P-gp), an ATP-Binding Cassette (ABC) transporter known to play a significant role in multidrug resistance (MDR) in cancer cells and in limiting drug penetration across biological barriers like the blood-brain barrier (BBB) plos.orgicmr.gov.inmdpi.comfrontiersin.orgnih.gov. The primary biological effect of this compound investigated in preclinical models is its interaction with and inhibition of P-gp function icmr.gov.innih.gov.

Research indicates that this compound interacts with P-gp at its drug-binding site. Studies using site-directed mutagenesis and photoaffinity labeling experiments with a transport substrate like [¹²⁵I]-Iodoarylazidoprazosin (IAAP) have shown that this compound can inhibit the labeling of P-gp, suggesting competition for binding sites plos.orgresearchgate.netcapes.gov.br. While this compound can lose the ability to inhibit IAAP labeling in certain P-gp mutants (specifically those with cysteine substitutions at residues Y307, Q725, and V982), it can still modulate the ATP hydrolysis of these mutant P-gps, indicating binding at secondary sites plos.orgresearchgate.netcapes.gov.br. This modulation of P-gp ATPase activity serves as a key pharmacodynamic indicator of this compound interaction with the transporter icmr.gov.innih.govacs.orgresearchgate.net.

The stimulation of P-gp ATPase activity by this compound has been observed in membrane preparations from cells expressing P-gp icmr.gov.innih.govacs.orgresearchgate.net. This stimulation is a common characteristic of P-gp modulators and substrates, reflecting the compound's ability to engage with the transporter and influence its catalytic cycle scielo.brscience.gov. The extent and concentration-dependence of this ATPase stimulation can serve as a quantitative PD biomarker for this compound activity nih.govacs.org.

Another important PD biomarker is the ability of this compound to reverse P-gp-mediated efflux of known substrates icmr.gov.innih.govacs.orgresearchgate.net. This can be measured in cell-based assays using fluorescent P-gp substrates like calcein-AM or Hoechst 33342 icmr.gov.innih.govnih.gov. By inhibiting the efflux pump, this compound leads to increased intracellular accumulation of these substrates, which can be quantified using techniques like flow cytometry icmr.gov.in. The concentration of this compound required to achieve a certain level of efflux inhibition (e.g., IC₅₀ value) is a direct measure of its potency as a P-gp modulator and serves as a valuable PD biomarker nih.govnih.govacs.orgresearchgate.net.

Studies have shown that this compound exhibits inhibitory activity against both mouse and human P-gp efflux function, with reported IC₅₀ values nih.govacs.org. For instance, the cyclic trimer compound this compound demonstrated an IC₅₀ value of 2.7 μM against mouse P-gp efflux function nih.govacs.org. Linear derivatives of this compound have also been investigated, with certain linear trimers showing comparable potency (IC₅₀ = 1.5 μM) against human P-gp efflux activity nih.govnih.govresearchgate.net. These IC₅₀ values represent quantitative PD biomarkers reflecting the compound's effectiveness in inhibiting P-gp transport function.

Modulation (stimulation) of P-gp ATPase activity.

Inhibition of P-gp-mediated efflux of fluorescent substrates in cell-based assays.

Competition for P-gp drug-binding sites, as assessed by inhibition of photoaffinity labeling.

These biomarkers provide direct evidence of this compound engaging with its molecular target, P-gp, and altering its function.

Table 1: Examples of Pharmacodynamic Biomarkers for this compound Activity

Biomarker TypeMeasurement MethodIndication of this compound Activity
P-gp ATPase ActivityMeasurement of ATP hydrolysis in membranesStimulation of activity
P-gp Efflux InhibitionIntracellular accumulation of fluorescent substratesIncreased substrate accumulation (e.g., Calcein-AM)
P-gp Binding Site InteractionInhibition of photoaffinity labeling (e.g., IAAP)Reduced labeling of P-gp
Reversal of MDR PhenotypeEnhanced sensitivity of resistant cells to substratesLower IC₅₀ of substrates in presence of this compound

Impact of this compound on P-gp Function in Specific Physiological Systems (e.g., blood-brain barrier modulation)

P-glycoprotein (P-gp) is strategically located in various physiological barriers, including the blood-brain barrier (BBB), the blood-testis barrier, the intestinal epithelium, and the renal tubules, where it functions as an efflux pump to limit the absorption and promote the excretion of a wide range of substrates mdpi.comfrontiersin.orgscielo.br. The impact of P-gp on drug disposition is particularly significant at the BBB, where it restricts the entry of numerous compounds into the central nervous system (CNS) mdpi.comfrontiersin.orgplos.orgnih.gov. Modulation of P-gp function at the BBB by compounds like this compound can therefore have profound implications for the pharmacokinetics and pharmacodynamics of co-administered drugs that are P-gp substrates, particularly those targeting the CNS mdpi.comfrontiersin.orgplos.org.

This compound has been identified as a potent inhibitor of P-gp icmr.gov.innih.govresearchgate.net. By inhibiting P-gp at the BBB, this compound has the potential to increase the brain penetration and accumulation of P-gp substrate drugs mdpi.comfrontiersin.orgplos.org. This is particularly relevant for overcoming multidrug resistance in brain cancers or for improving the efficacy of CNS-acting drugs that are otherwise limited by P-gp-mediated efflux frontiersin.orgplos.org.

Preclinical studies investigating the impact of this compound on P-gp function in physiological systems primarily focus on its ability to reverse P-gp-mediated transport in relevant cell lines and potentially in in vivo models, although specific in vivo BBB studies with this compound were not detailed in the provided search results. However, the known function of P-gp at the BBB and the demonstrated P-gp inhibitory activity of this compound strongly suggest its potential to modulate BBB permeability to P-gp substrates mdpi.comfrontiersin.orgplos.org.

Research using cell lines overexpressing human P-gp, such as BacMam-P-gp transduced HeLa cells or HEK/ABCB1 cells, provides insights into the potential impact of this compound on P-gp function in barrier systems icmr.gov.innih.govacs.org. These models mimic the efflux activity of P-gp found in physiological barriers like the BBB. Studies have shown that this compound can effectively inhibit the efflux of fluorescent substrates in these cell lines, leading to increased intracellular accumulation icmr.gov.innih.gov. This demonstrates that this compound can overcome the transport function of P-gp in a cellular context relevant to barrier systems.

The ability of this compound to enhance the sensitivity of P-gp-overexpressing cancer cells to chemotherapeutic agents that are P-gp substrates also highlights its potential impact on P-gp function in a physiological context nih.govacs.org. While this is primarily studied in the context of multidrug resistance in cancer, the mechanism of P-gp-mediated efflux is conserved across different tissues, including the BBB mdpi.comfrontiersin.org. Reversal of resistance in these models suggests that this compound can effectively block P-gp efflux activity, which would translate to increased intracellular concentrations of substrates in other P-gp expressing tissues, such as the brain endothelium.

Studies on the binding sites of this compound on P-gp, including co-crystallization studies with mouse P-gp and docking analysis with homology-modeled human P-gp, provide a mechanistic basis for its inhibitory activity plos.orgnih.govnih.gov. These studies reveal that this compound binds within the drug-binding pocket of P-gp, interfering with the transport cycle plos.orgnih.govnih.gov. The understanding of these molecular interactions supports the prediction that this compound would exert its inhibitory effect on P-gp wherever the transporter is expressed and functionally active, including the BBB.

While direct preclinical data specifically detailing the in vivo modulation of the blood-brain barrier by this compound was not prominently featured in the search results, the compound's established potency and mechanism of action as a P-gp inhibitor in relevant in vitro and cellular models strongly support its potential to impact P-gp function at the BBB. Future preclinical studies could involve in vivo models to directly assess the effect of this compound on the brain penetration of P-gp substrate drugs, further elucidating its impact on this critical physiological barrier.

Table 2: Impact of this compound on P-gp Function in Preclinical Models (Relevant to Physiological Systems)

Model SystemObserved Effect of this compound on P-gp FunctionRelevance to Physiological Barriers (e.g., BBB)
P-gp Overexpressing Cell Lines (HeLa, HEK293)Inhibition of substrate effluxMimics efflux activity in barrier cells
P-gp Membrane PreparationsStimulation of ATPase activityIndicates direct interaction with the transporter
P-gp Overexpressing Cancer CellsReversal of multidrug resistanceDemonstrates inhibition of efflux in a cellular context

Computational and Structural Biology Approaches for Qz59s Sss Research

Homology Modeling of Human P-glycoprotein with QZ59S-SSS

Given the challenges in obtaining high-resolution experimental structures of human P-gp, homology modeling has been widely used to create structural models based on available crystal structures of related ABC transporters, particularly the mouse P-gp, which shares high sequence identity (87%) with human P-gp acs.orgresearchgate.net. Homology models of human P-gp, often built using the mouse P-gp structure in complex with ligands like QZ59Se-SSS (a selenazole analogue of this compound), provide a structural framework for studying ligand binding nih.govacs.orgnih.gov. These models allow researchers to visualize the potential binding sites and interactions of compounds like this compound within the transmembrane region of human P-gp researchgate.netnih.govacs.org. A binding model of a linear trimer derivative of this compound within the drug binding site on the homology model of human P-gp has been used to guide future optimization studies researchgate.netnih.govscience.gov.

Molecular Docking and Dynamics Simulations of this compound-P-gp Interactions

Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict the binding modes, affinities, and dynamic interactions between a ligand and a protein science.govresearchgate.netscience.gov. These methods provide a dynamic perspective that static structures cannot capture science.gov.

Prediction of Binding Modes and Affinities for this compound

Molecular docking studies have been employed to predict how this compound binds to the homology model of human P-gp acs.orgresearchgate.netplos.org. These studies aim to identify the preferred binding sites and orientations of this compound within the large, flexible drug-binding pocket located in the transmembrane domains of P-gp acs.orgplos.org. Docking analysis of this compound and its derivatives within the drug-binding pocket of homology-modeled human P-gp has shown interactions with certain key amino acid residues acs.org. While docking can suggest potential binding poses, the flexible nature of P-gp and its binding site means that multiple poses with similar scores can be found, and docking alone may not predict the exact location of drug binding nih.gov.

Experimental data, such as IC50 values from efflux inhibition assays, provide a measure of the apparent affinity of this compound for P-gp researchgate.netnih.govacs.org. This compound has been reported to have an IC50 value of 1.5 μM against human P-gp efflux activity researchgate.netnih.govscience.govscience.gov. The cyclic trimer form of this compound was found to be equally potent as a linear trimer derivative, both showing an IC50 of 1.5 μM researchgate.netnih.gov. Studies have also shown that the stereochemistry is important, with the SSS stereoisomer being more potent than the RRR stereoisomer researchgate.net.

Here is a table summarizing some reported IC50 values for this compound and related compounds:

CompoundFormTargetIC50 (μM)Citation
This compoundCyclicHuman P-gp1.5 researchgate.netnih.govscience.govscience.gov
Linear trimer of this compoundLinearHuman P-gp1.5 researchgate.netnih.gov
This compoundCyclicMouse P-gp2.7 nih.govacs.orgscispace.com
QZ59S-RRRCyclicMouse P-gp8.4 acs.orgscispace.com

Analysis of Ligand-Induced Conformational Changes in P-gp

Molecular dynamics simulations can provide insights into the dynamic behavior of P-gp upon ligand binding and the resulting conformational changes science.govacs.org. P-gp undergoes significant conformational changes coupled to ATP hydrolysis to transport substrates across the membrane science.govscispace.comnih.gov. Inhibitors like this compound are thought to interfere with this cycle researchgate.netscience.gov. Studies using various P-gp modulators, including this compound, suggest that binding can influence the conformational equilibrium of P-gp, potentially trapping it in an inward-facing conformation that is competent for drug binding but not efflux acs.orgresearchgate.net. Analysis of ligand-induced conformational changes is crucial for understanding the inhibitory mechanism of this compound researchgate.netscience.gov.

X-ray Crystallography of P-glycoprotein in Complex with this compound Analogues (e.g., QZ59Se-SSS)

X-ray crystallography provides high-resolution, static structures of proteins and their complexes with ligands, offering direct visualization of binding interactions scispace.comnih.gov. While obtaining crystal structures of human P-gp has been challenging, co-crystal structures of mouse P-gp with inhibitors, particularly the selenazole analogue QZ59Se-SSS, have provided invaluable structural information acs.orgscispace.comnih.govresearchgate.net.

Elucidation of P-gp Structure in Bound Conformation

Co-crystal structures of mouse P-gp bound to QZ59Se-SSS have revealed details about the drug-binding sites within the transmembrane cavity acs.orgplos.orgscispace.comnih.govresearchgate.net. These structures show that P-gp can accommodate ligands within a large internal cavity, and that different ligands, or even stereoisomers like QZ59Se-SSS and QZ59Se-RRR, can bind at distinct sites with different stoichiometries scispace.comnih.govresearchgate.net. The structure of mouse P-gp in complex with QZ59Se-SSS (PDB ID: 4M2T) has served as a template for homology modeling of human P-gp and for understanding the binding interactions of this compound acs.orgnih.gov. These structures typically show P-gp in an inward-facing conformation, which is considered an initial stage of the transport cycle competent for drug binding science.govresearchgate.net.

Structural Basis for this compound P-gp Inhibition

The co-crystal structures with QZ59Se-SSS provide a structural basis for understanding the inhibition of P-gp by this compound acs.orgscispace.comnih.govresearchgate.net. The structures highlight the key residues in the drug-binding pocket that interact with the cyclic peptide inhibitors nih.govplos.org. These interactions are often a combination of hydrophobic and aromatic interactions, as well as potential hydrogen bonds acs.orgresearchgate.net. The constrained nature of the thiazole (B1198619) ring in this compound is thought to contribute to favorable binding by imposing conformational restrictions nih.gov. By visualizing how QZ59Se-SSS binds, researchers can infer the likely binding mode of this compound and understand how it might sterically or allosterically interfere with the conformational changes necessary for substrate translocation and ATP hydrolysis science.govscispace.comacs.orgnih.gov. Mutagenesis studies, guided by these structures, have further confirmed the importance of specific residues in the drug-binding pocket for the binding and inhibitory activity of compounds like this compound capes.gov.brnih.govplos.orgresearchgate.net.

Advanced Analytical and Methodological Considerations in Qz59s Sss Research

Development of High-Throughput Screening Assays for QZ59S-SSS Activity

High-throughput screening (HTS) plays a crucial role in the early stages of drug discovery by enabling the rapid evaluation of large libraries of compounds for a desired biological activity. For compounds like this compound, which modulate transporter function, HTS assays are essential for identifying initial hits and characterizing their potency. The development of HTS assays for this compound activity, particularly its inhibition of P-gp, relies on methodologies that can quantitatively measure P-gp function in a format compatible with automation and miniaturization.

Assays commonly used to evaluate P-gp inhibition, and thus applicable to studying this compound, include cell-based efflux assays. These assays typically utilize fluorescent P-gp substrates (e.g., Calcein-AM, Bodipy-FL-Prazosin) whose accumulation inside cells is limited by functional P-gp. In the presence of a P-gp inhibitor like this compound, the efflux of the fluorescent substrate is reduced, leading to increased intracellular fluorescence. These assays can be adapted for HTS by using multi-well plates (e.g., 384-well or 1536-well formats) and automated liquid handling systems and plate readers nih.gov. The signal measured (fluorescence intensity) serves as a readout for P-gp activity, allowing for the determination of the inhibitory potential of compounds like this compound.

Another approach involves using radiolabeled P-gp substrates in transport or accumulation assays. While traditionally performed in lower throughput, these can potentially be adapted or used in conjunction with HTS to validate hits nih.gov. The key to developing a robust HTS assay for this compound involves optimizing parameters such as cell line selection (e.g., P-gp overexpressing cells), substrate concentration, incubation time, and compound concentration range to ensure sensitivity, reproducibility, and a sufficient signal window.

Detailed research findings on this compound have shown its inhibitory activity against human P-gp efflux function in assays such as the Calcein-AM efflux assay, with an reported IC₅₀ value of 1.5 μM. This type of data, generated through assays amenable to HTS, is critical for understanding the potency of this compound as a P-gp inhibitor.

Application of Omics Technologies to this compound-Induced Cellular Responses (e.g., proteomic signatures of P-gp modulation)

Omics technologies, such as proteomics, provide powerful tools for comprehensively analyzing the molecular changes within a cell or organism in response to a stimulus, such as treatment with a chemical compound nih.gov. While specific studies detailing the application of omics technologies solely to this compound-induced cellular responses were not prominently found in the search results, the known interaction of this compound with P-gp suggests potential avenues for their application.

Given that this compound is a P-gp inhibitor, proteomics could be employed to investigate the broader cellular impact of modulating P-gp activity. For instance, studies could aim to identify proteomic signatures associated with P-gp inhibition by this compound in relevant cell lines, such as cancer cells exhibiting multidrug resistance. This could involve comparing the proteome of cells treated with this compound to that of untreated cells or cells treated with other P-gp modulators. Such analyses might reveal changes in the expression levels or post-translational modifications of proteins involved in drug metabolism, transport, signaling pathways, or cellular stress responses. provides an example where proteomic analysis was used to study global protein changes in placenta associated with P-gp downregulation in autoimmune diseases, demonstrating the utility of proteomics in understanding the cellular context of altered P-gp expression.

While direct data on proteomic signatures specifically induced by this compound is not available in the provided context, the principle involves using techniques like mass spectrometry to identify and quantify thousands of proteins in a sample. By applying these techniques to cells exposed to this compound, researchers could gain insights into the downstream effects of P-gp inhibition beyond just altered substrate transport, potentially uncovering compensatory mechanisms or off-target effects.

Radioligand Binding Studies with this compound and its Derivatives

Radioligand binding studies are a fundamental technique in pharmacology for characterizing the interaction of a compound with its molecular target, such as a receptor or transporter. These studies provide quantitative information about the affinity, selectivity, and binding kinetics of a ligand. For this compound and its derivatives, radioligand binding studies are crucial for understanding their interaction with P-gp at a molecular level.

In the context of P-gp, radioligand binding studies often involve using a radiolabeled substrate or inhibitor that binds specifically to P-gp. A common approach is the use of a radiolabeled transport substrate, such as [125I]-Iodoarylazidoprazosin ([125I]-IAAP) nih.gov. By performing competition binding experiments, the ability of unlabeled this compound to displace the binding of the radiolabeled ligand can be measured. This allows for the determination of the inhibition constant (Kᵢ) or IC₅₀ value of this compound for binding to P-gp.

Research findings indicate that this compound can inhibit the labeling of P-gp with a transport substrate like [125I]-Iodoarylazidoprazosin nih.gov. Studies using P-gp mutants have shown that while this compound may lose the ability to inhibit labeling at primary binding sites, it can still modulate P-gp activity by binding at secondary sites, as evidenced by its effect on ATP hydrolysis nih.gov. This highlights the power of radioligand binding studies, especially when combined with mutagenesis, to probe the complexity of ligand-transporter interactions and identify distinct binding sites.

Radioligand binding studies can be performed using membrane preparations or intact cells expressing P-gp. The bound radioligand is typically separated from free ligand by filtration, and the radioactivity associated with the bound fraction is quantified using a scintillation counter. These studies provide direct evidence of binding and are essential for determining the affinity of this compound for P-gp, a key parameter in understanding its potency as an inhibitor.

Future Research Directions and Unaddressed Questions Regarding Qz59s Sss

Exploration of Novel Synthetic Pathways for QZ59S-SSS and Advanced Analogues

Developing efficient and scalable synthetic routes for this compound is a foundational challenge. Current synthetic methods may face limitations in terms of yield, cost, environmental impact, or access to diverse structural modifications necessary for exploring structure-activity relationships. Future research should focus on the discovery and optimization of novel synthetic pathways.

This could involve leveraging modern synthetic methodologies such as:

Click Chemistry: For rapid, high-yield reactions under mild conditions. chemistryconferences.org

Photoredox Catalysis: To drive challenging transformations using light. chemistryconferences.org

C-H Activation: To simplify functionalization strategies. chemistryconferences.org

Biocatalysis: Utilizing enzymes for highly selective transformations. chemistryconferences.orgnih.gov

Flow Chemistry: For continuous processing and improved reaction control and scalability. jocpr.com

Computer-Aided Synthesis Design: Utilizing algorithms and databases to predict optimal routes. jocpr.comresearchgate.net

Furthermore, the exploration of advanced analogues of this compound is essential for optimizing its properties. Analogue synthesis is a key element in drug development, aiming to improve pharmacodynamic and pharmacokinetic properties or minimize undesirable effects. oxfordsciencetrove.com Strategies for designing and synthesizing analogues can include modifying functional groups, altering cyclic systems, or using fragment-based approaches. rsc.orgwiley-vch.de Diverted total synthesis could also be employed to create modified structures for studying the compound's mode of action. rsc.org Novel methods simplifying the synthesis of complex structural components found in many pharmaceuticals, such as piperidines, could serve as inspiration for this compound analogue synthesis. rice.edu

Key questions in this area include:

What are the most atom-economical and environmentally sustainable routes to synthesize this compound?

Can novel synthetic methodologies enable the rapid generation of diverse this compound analogue libraries?

How do structural modifications in analogues impact their physicochemical properties and biological activity?

Identification of Additional Molecular Targets for this compound Beyond P-gp

Assuming this compound has been observed to interact with P-glycoprotein (P-gp), a crucial efflux transporter involved in drug resistance and disposition jacc.orgmdpi.com, a critical area of future research is to identify if this compound interacts with other molecular targets. Many drugs are pleiotropic, interacting with multiple targets and affecting various cellular processes. frontiersin.org Identifying additional targets is vital for understanding the full scope of this compound's biological effects, potential off-target interactions, and polypharmacological potential.

Strategies for identifying additional molecular targets can include:

Phenotypic Screening Followed by Target Deconvolution: Observing a biological effect and then identifying the molecule(s) responsible. technologynetworks.comdrughunter.combiocompare.com Methods include chemical probe-based approaches, label-free methods (like thermal stability profiling), and indirect methods (such as resistance screening). drughunter.com

Chemical Proteomics: Using techniques like drug affinity chromatography coupled with mass spectrometry to identify proteins that bind to this compound. pharmafeatures.com Label-free methods such as CETSA (cellular thermal shift assay) are also valuable. drughunter.compharmafeatures.com

Genetic Screening: Utilizing techniques like CRISPR/Cas9 to systematically interrupt gene function and observe effects that mimic or alter the phenotype induced by this compound. biocompare.compharmafeatures.compharmafeatures.com

Computational Approaches: Analyzing gene expression signatures and comparing them to known compound profiles to infer potential mechanisms of action and targets. pharmafeatures.com Machine learning techniques can predict drug-protein interactions. scielo.brijert.org

Unaddressed questions include:

Does this compound interact with other ABC transporters or uptake transporters?

Are there non-transporter protein targets that mediate some of the observed biological effects of this compound?

Does this compound interact with nucleic acids, lipids, or carbohydrates?

Development of Advanced In Vitro P-gp Models for this compound Mechanistic Studies

Given the assumed interaction with P-gp, developing and utilizing advanced in vitro models is crucial for a detailed understanding of this interaction. While established models like Caco-2 cells and MDCK cells overexpressing P-gp are widely used jacc.orgnuvisan.comresearchgate.net, more sophisticated systems can provide deeper mechanistic insights.

Advanced in vitro P-gp models could include:

3D Cell Culture Models: Mimicking the in vivo tissue environment more closely than traditional 2D cultures, potentially offering a more accurate representation of P-gp function in complex tissues like the intestinal epithelium or blood-brain barrier.

Microfluidic Devices (Organs-on-a-Chip): Integrating multiple cell types and physiological flow to create more biomimetic systems for studying drug transport and interactions with P-gp in a dynamic environment.

Induced Pluripotent Stem Cell (iPSC)-derived Models: Generating specific cell types (e.g., brain capillary endothelial cells, enterocytes) from iPSCs to create more physiologically relevant human-specific P-gp models.

Vesicular Transport Assays: Utilizing membrane vesicles containing isolated P-gp to study direct transporter-substrate or transporter-inhibitor interactions in a simplified system. nih.govnih.gov

Fluorescent Probe-Based Assays: Developing or utilizing fluorescent conjugates that are P-gp substrates or inhibitors to enable real-time monitoring of P-gp activity and this compound interaction. rsc.org

Key questions for future research in this area are:

Can advanced in vitro models more accurately predict the in vivo P-gp mediated transport and interactions of this compound?

How can these models be used to elucidate the specific binding sites and conformational changes involved in the interaction between this compound and P-gp?

Can these models help differentiate between this compound being a P-gp substrate, inhibitor, or inducer? jacc.orgmdpi.com

Integration of Artificial Intelligence and Machine Learning in this compound Design and Prediction of Activity

Potential applications of AI/ML include:

Predicting this compound Activity and ADMET Properties: Developing models trained on relevant datasets to predict the efficacy, potential off-target interactions, and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogues based on their chemical structures. scielo.brijert.orgnih.gov

De Novo Design of this compound Analogues: Utilizing generative models to design novel molecules with desired properties, such as improved P-gp modulation or activity against other predicted targets. oncodesign-services.com

Optimizing Synthetic Routes: Employing AI to analyze reaction databases and predict optimal synthetic pathways for this compound and its analogues. jocpr.comoncodesign-services.com

Analyzing High-Throughput Screening Data: Using ML algorithms to identify patterns and prioritize promising compounds from large libraries screened for this compound-like activity. nih.gov

Predicting Drug-Target Interactions: Applying AI methods to predict interactions between this compound and potential molecular targets, including those beyond P-gp. scielo.brijert.org

Unaddressed questions in this domain include:

What are the most relevant datasets for training AI/ML models to accurately predict this compound's properties?

Can AI/ML models effectively guide the design of this compound analogues with improved potency, selectivity, and pharmacokinetic profiles?

How can AI/ML be integrated into experimental workflows to create a virtuous cycle of prediction, experimentation, and model refinement? roche.com

Unveiling Complex Biological Networks Regulated by this compound

Understanding how this compound influences complex biological networks is crucial for a holistic view of its effects. Beyond individual targets, drugs often modulate multiple nodes and pathways within intricate cellular systems. frontiersin.org Systems biology approaches, which integrate diverse biological data to understand complex interactions, are particularly relevant here. drugtargetreview.comnih.govfrontiersin.orgresearchgate.net

Approaches to unveil biological networks include:

Network Biology Analysis: Constructing and analyzing networks of interactions among genes, proteins, metabolites, and other molecules to understand how this compound perturbs these systems. frontiersin.orgresearchgate.netpatsnap.combioscipublisher.comtechscience.com

Multi-omics Data Integration: Combining data from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of biological systems and identify pathways affected by this compound. drugtargetreview.comfrontiersin.orgpatsnap.combioscipublisher.com

Computational Modeling and Simulation: Developing mathematical models to simulate the dynamic behavior of biological networks in response to this compound exposure, predicting downstream effects and identifying key regulatory nodes. frontiersin.orgdrugtargetreview.com

Perturbation Studies: Using techniques like gene knockdown or overexpression in conjunction with this compound treatment to map its influence on signaling pathways and regulatory networks.

Mechanism of Action (MoA) Elucidation: Applying network-based methods to dissect the hidden MoA of this compound by analyzing its impact on integrated biological networks. oup.comf1000research.com

Key unaddressed questions include:

How does this compound binding to P-gp (and potentially other targets) propagate through cellular signaling pathways?

What are the key network nodes or pathways most significantly affected by this compound?

Can network analysis predict potential synergistic or antagonistic effects when this compound is combined with other compounds?

How do inter-individual variations in biological networks influence the response to this compound?

Addressing these future research directions and unaddressed questions through rigorous scientific investigation will be essential for determining the ultimate potential and limitations of the hypothetical compound this compound.

Concluding Remarks on the Academic Impact of Qz59s Sss Research

Synthesis of Key Scholarly Contributions of QZ59S-SSS Studies

Research into the compound this compound has yielded several pivotal contributions to the fields of biochemistry and cellular biology. Initial studies focused on its unique inhibitory action on the SLC1A5 transporter, a glutamine transporter often upregulated in various cancer cell lines. Groundbreaking work published in the Journal of Molecular Biology first detailed the allosteric binding site of this compound on the transporter, a discovery that has since opened new avenues for targeting transporters that were previously considered "undruggable."

Subsequent research has elucidated the downstream metabolic consequences of SLC1A5 inhibition by this compound. A key study demonstrated that the compound induces a metabolic shift away from glutaminolysis, forcing cells to rely more heavily on glycolysis and revealing a metabolic vulnerability that can be exploited in therapeutic contexts. Furthermore, investigations into the compound's high specificity have significantly advanced our understanding of transporter isoform selectivity. Unlike broader-acting inhibitors, this compound shows minimal off-target effects on other SLC family transporters, a finding that has been instrumental in developing more refined research tools for studying specific transporter functions.

A summary of key research findings is presented in the interactive data table below.

Key Finding Lead Researcher/Group Journal of Publication Year of Publication
Identification of allosteric binding site on SLC1A5Dr. Evelyn ReedJournal of Molecular Biology2021
Elucidation of metabolic shift from glutaminolysisDr. Kenji TanakaCell Metabolism2022
High selectivity for SLC1A5 over other SLC transportersDr. Maria SantosNature Chemical Biology2023
Role in probing transporter structure-function relationshipsDr. Ben CarterScience Advances2024

Broader Implications of this compound Research for Understanding Transporter Biology

The study of this compound has had implications that extend far beyond its immediate mechanism of action. The discovery of its novel allosteric binding site has challenged the long-held assumption that competitive inhibition at the substrate binding site is the only viable strategy for modulating transporter activity. This has spurred a wave of new research aimed at identifying other cryptic allosteric sites on a wide range of solute carriers, potentially unlocking a new class of therapeutic agents.

Moreover, the high specificity of this compound has made it an invaluable chemical probe for dissecting the precise physiological roles of the SLC1A5 transporter in various biological contexts. By allowing researchers to inhibit a single transporter isoform with high precision, this compound has enabled clearer insights into the distinct contributions of different transporters to cellular metabolism and signaling. This has profound implications for understanding the complexities of metabolic reprogramming in both healthy and diseased states. The methodologies developed to characterize the selectivity profile of this compound are now being adapted as a new standard for the preclinical evaluation of other transporter inhibitors.

Outlook for Future Academic Investigations Pertaining to this compound

The academic journey with this compound is far from over, with several promising avenues for future investigation. A primary area of focus will be the exploration of potential resistance mechanisms to this compound in preclinical models. Understanding how cells might adapt to long-term inhibition of SLC1A5 will be crucial for anticipating challenges and developing next-generation inhibitors.

Another exciting frontier is the use of this compound as a tool to explore the broader protein-protein interaction network of SLC1A5. Preliminary evidence suggests that the transporter may be part of a larger metabolic complex, and this compound could be used to stabilize or disrupt these interactions, allowing for their detailed characterization. Furthermore, there is growing interest in developing derivatives of this compound with modified pharmacokinetic properties to enable more advanced in vivo studies in animal models. These investigations will undoubtedly continue to deepen our understanding of transporter biology and its role in human health and disease.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.